(4-(2-Methoxypyridin-3-yl)phenyl)methanol
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Overview
Description
(4-(2-Methoxypyridin-3-yl)phenyl)methanol is an organic compound with the molecular formula C13H13NO2 It is characterized by a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxypyridin-3-yl)phenyl)methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxypyridin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(2-Methoxypyridin-3-yl)phenyl)aldehyde or (4-(2-Methoxypyridin-3-yl)phenyl)carboxylic acid.
Scientific Research Applications
(4-(2-Methoxypyridin-3-yl)phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(2-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypyridin-2-yl)methanol: Similar in structure but with the methanol group attached to a different position on the pyridine ring.
(4-Methoxypyridin-3-yl)methanol: Similar in structure but with a methoxy group instead of a methanol group.
Uniqueness
(4-(2-Methoxypyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyridine moiety and phenylmethanol group contribute to its versatility and potential for various applications.
Properties
CAS No. |
1349717-57-2 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[4-(2-methoxypyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-12(3-2-8-14-13)11-6-4-10(9-15)5-7-11/h2-8,15H,9H2,1H3 |
InChI Key |
UZIPWRJMRPVTIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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